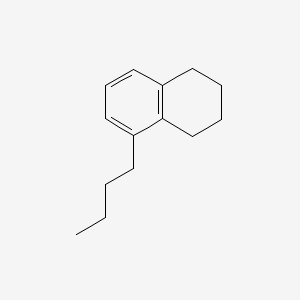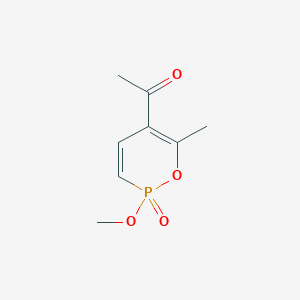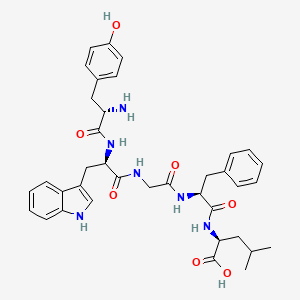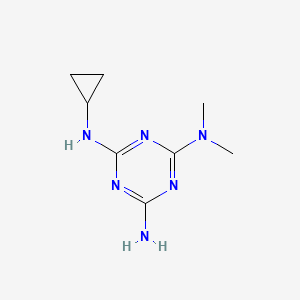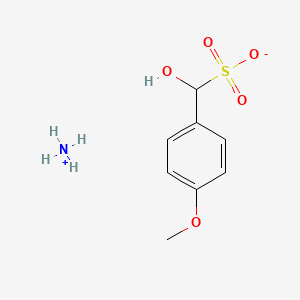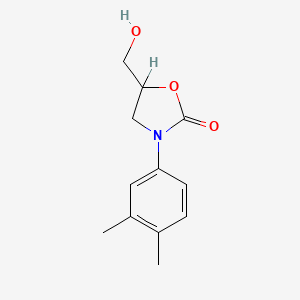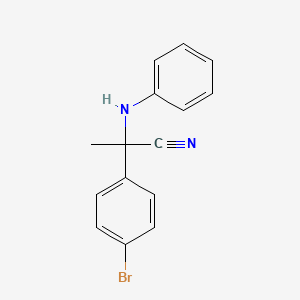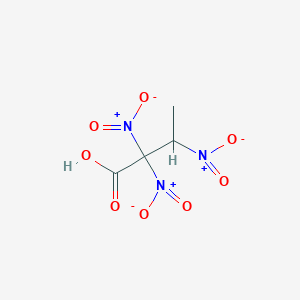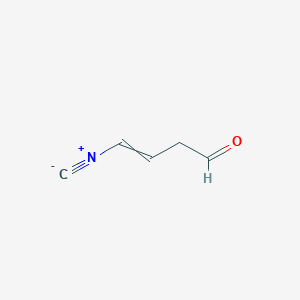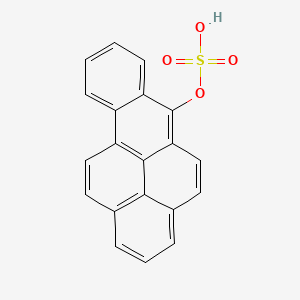![molecular formula C10H13ClOS B14481763 [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene CAS No. 66303-47-7](/img/structure/B14481763.png)
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a 2-chloro-2-ethoxyethyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-chloro-2-ethoxyethanethiol. This reaction can be facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which helps to deprotonate the thiol group, making it more nucleophilic and able to attack the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethoxyethylsulfanylbenzene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethoxyethylsulfanylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
[(2-Chloroethyl)sulfanyl]benzene: Lacks the ethoxy group, which may result in different reactivity and applications.
[(2-Ethoxyethyl)sulfanyl]benzene:
[(2-Chloro-2-ethoxyethyl)sulfanyl]toluene: Contains a methyl group on the benzene ring, which can influence its reactivity and applications.
Properties
CAS No. |
66303-47-7 |
|---|---|
Molecular Formula |
C10H13ClOS |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
(2-chloro-2-ethoxyethyl)sulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
SAQKPLJWLCXNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


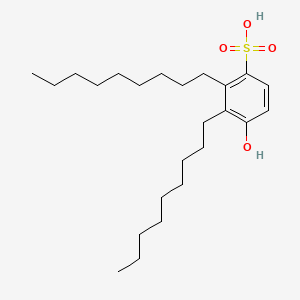
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
